molecular formula C18H16BrN3O4 B2738187 3-(1-(5-bromofuran-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034408-21-2

3-(1-(5-bromofuran-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2738187
CAS RN: 2034408-21-2
M. Wt: 418.247
InChI Key: INFRGVTVZBHZCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(5-bromofuran-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, also known as BFQ or BFI-1, is a small molecule inhibitor that has shown potential in cancer research. This molecule has been found to inhibit the function of BCL6, a transcriptional repressor that is overexpressed in various types of cancer.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Novel Synthetic Routes : Research has demonstrated innovative methods for synthesizing quinazoline derivatives, including the use of multi-component reactions that allow for the chemo-, regio-, and stereoselective synthesis of novel hybrid spiroheterocycles. These methods leverage ionic liquids for improved yields, showcasing the compound's relevance in synthetic organic chemistry (Rajesh, Perumal, & Bala, 2012).
  • Carbon Dioxide Utilization : A palladium-catalyzed three-component reaction involving 2-bromoanilines, carbon dioxide, and isocyanides has been developed to produce N3-substituted quinazoline-2,4(1H,3H)-diones. This approach not only highlights the compound's role in heterocycle synthesis but also illustrates its potential for incorporating CO2 into valuable products, contributing to sustainable chemistry practices (Mampuys et al., 2017).

Potential Applications in Drug Development

  • Antimicrobial Properties : Studies on quinazoline derivatives have revealed promising antimicrobial activities. For instance, certain substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones have shown significant in vitro antibacterial and antifungal activities, highlighting their potential as leads in antimicrobial drug discovery (Vidule, 2011).
  • Cytotoxic Evaluation : Novel quinazolinone derivatives have been synthesized and evaluated for their cytotoxic activities against cancer cell lines. These studies provide insights into the compound's potential application in developing anticancer agents, with some derivatives displaying significant cytotoxicity, suggesting their use in cancer therapy (Poorirani et al., 2018).

properties

IUPAC Name

3-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O4/c19-15-6-5-14(26-15)17(24)21-9-7-11(8-10-21)22-16(23)12-3-1-2-4-13(12)20-18(22)25/h1-6,11H,7-10H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFRGVTVZBHZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.